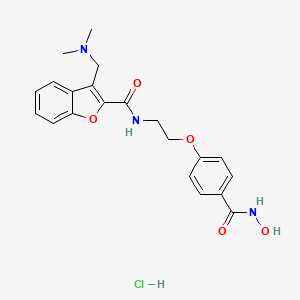

Abexinostat hydrochloride

CAS No.: 783356-67-2

Cat. No.: VC1905472

Molecular Formula: C21H24ClN3O5

Molecular Weight: 433.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 783356-67-2 |

|---|---|

| Molecular Formula | C21H24ClN3O5 |

| Molecular Weight | 433.9 g/mol |

| IUPAC Name | 3-[(dimethylamino)methyl]-N-[2-[4-(hydroxycarbamoyl)phenoxy]ethyl]-1-benzofuran-2-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C21H23N3O5.ClH/c1-24(2)13-17-16-5-3-4-6-18(16)29-19(17)21(26)22-11-12-28-15-9-7-14(8-10-15)20(25)23-27;/h3-10,27H,11-13H2,1-2H3,(H,22,26)(H,23,25);1H |

| Standard InChI Key | DCLVURDKBXJXFG-UHFFFAOYSA-N |

| SMILES | CN(C)CC1=C(OC2=CC=CC=C21)C(=O)NCCOC3=CC=C(C=C3)C(=O)NO.Cl |

| Canonical SMILES | CN(C)CC1=C(OC2=CC=CC=C21)C(=O)NCCOC3=CC=C(C=C3)C(=O)NO.Cl |

Introduction

Chemical and Physical Properties

Abexinostat has distinctive physicochemical properties that influence its pharmacokinetic profile and biological activities. Understanding these properties provides insight into its clinical applications and formulation requirements.

Structural and Molecular Characteristics

The physical and chemical properties of abexinostat include:

| Property | Value | Method |

|---|---|---|

| Chemical Formula | C21H23N3O5 | - |

| Average Molecular Weight | 397.431 | - |

| Monoisotopic Weight | 397.163770853 | - |

| Water Solubility | 0.0767 mg/mL | ALOGPS |

| Partition Coefficient (logP) | 1.8 / 1.43 | ALOGPS / Chemaxon |

| Solubility (logS) | -3.7 | ALOGPS |

| pKa (Strongest Acidic) | 9.83 | Chemaxon |

| pKa (Strongest Basic) | 8.23 | Chemaxon |

| Physiological Charge | 1 | Chemaxon |

| Hydrogen Acceptor Count | 5 | Chemaxon |

| Hydrogen Donor Count | 3 | Chemaxon |

| Polar Surface Area | 104.04 Ų | Chemaxon |

| Rotatable Bond Count | 8 | Chemaxon |

| Number of Rings | 3 | Chemaxon |

These properties contribute to the compound's ADME (absorption, distribution, metabolism, excretion) characteristics and influence its bioavailability profile .

Pharmacokinetic Profile

Abexinostat hydrochloride has been characterized by its unique pharmacokinetic profile and oral dosing schedule, which allows for continuous exposure at concentrations required for efficient tumor cell killing . This pharmacokinetic advantage enables sustained inhibitory activity against its target enzymes, potentially enhancing its therapeutic efficacy while minimizing off-target effects.

Mechanism of Action

Abexinostat hydrochloride exhibits its antineoplastic activity through multiple molecular mechanisms, with histone deacetylase inhibition serving as its primary mode of action.

Histone Deacetylase Inhibition

As a pan-histone deacetylase inhibitor, abexinostat hydrochloride targets the family of HDAC enzymes that are responsible for removing acetyl groups from histone proteins . This inhibition leads to hyperacetylation of histones, resulting in altered chromatin structure and modified gene expression patterns. These epigenetic changes ultimately contribute to inhibition of cancer cell proliferation and induction of apoptosis (programmed cell death) .

DNA Repair Interference

Beyond its epigenetic effects, abexinostat hydrochloride inhibits RAD51, a key protein involved in repairing DNA double-strand breaks through homologous recombination . This inhibitory activity further enhances the compound's cytotoxic effects by preventing cancer cells from repairing DNA damage, thereby increasing their vulnerability to cell death mechanisms.

Modulation of Cancer-Related Pathways

Histone deacetylase inhibition by abexinostat also leads to downregulation of hypoxia-inducible factor-1α (HIF-1α) and modulates multiple metabolomic pathways relevant in cancer progression . These effects contribute to the compound's broad anticancer activity and support its potential in combination therapy approaches.

Clinical Development

The clinical development of abexinostat hydrochloride has progressed through multiple phases, with studies investigating its efficacy and safety in various cancer indications.

Clinical Trial Landscape

As of 2017, abexinostat had been evaluated in 17 Phase 1 and 2 clinical trials worldwide, demonstrating the extensive research interest in this compound . These trials have spanned multiple cancer types, with particular focus on hematological malignancies and selected solid tumors.

Regulatory Milestones

A significant advancement in the regulatory pathway for abexinostat hydrochloride came with the FDA's fast track designation for the treatment of patients with relapsed or refractory follicular lymphoma in the fourth-line setting . This designation reflects the compound's potential to address an unmet medical need in this difficult-to-treat patient population.

Pivotal Clinical Studies

The FORERUNNER study represents a potentially pivotal Phase II trial investigating abexinostat monotherapy in patients with relapsed/refractory follicular lymphoma . This study was conducted across sites in the United States and Europe and has provided valuable insights into the compound's efficacy and safety in this specific lymphoma subtype.

Therapeutic Applications and Clinical Findings

Research on abexinostat hydrochloride has revealed its potential efficacy across various cancer types, with particularly promising results in certain hematological malignancies and selected solid tumors.

Hematological Malignancies

The dosing regimen utilized in these studies involved 80 mg of abexinostat administered twice daily for 14 days of a 21-day cycle, with 100 patients treated according to this schedule . This intermittent dosing approach aims to balance efficacy with tolerability, allowing for sustained HDAC inhibition while minimizing adverse effects.

Solid Tumors

Beyond hematological malignancies, abexinostat hydrochloride has shown promise in various solid tumors, particularly when used in combination with targeted therapies.

Combination with Pazopanib

A Phase Ib trial investigated the combination of abexinostat with pazopanib in patients with metastatic solid tumors . This study enrolled 51 patients, including 36 in dose escalation and 15 in dose expansion phases. The trial included patients with renal cell carcinoma (RCC) and other solid tumor types.

The results from this combination approach were particularly encouraging:

These results demonstrate the potential for extended responses in selected patients, with one RCC patient remaining on treatment for more than 11 years after progression on five previous systemic therapies .

Biomarker Identification

The Phase Ib trial also identified peripheral blood mononuclear cell (PBMC) HDAC2 levels as a relevant predictor of response to the combination therapy. Additionally, metabolomic assessment indicated that kynurenine levels, both pre- and post-treatment, could serve as predictors for exceptional response to combined VEGF plus HDAC inhibition .

Cancer Stem Cell Targeting

Research has also explored abexinostat's potential in targeting cancer stem cells (CSCs), which are implicated in tumor growth, metastasis, and therapeutic resistance.

In studies with breast cancer cell lines, two distinct drug response profiles to abexinostat were identified :

-

Low-dose sensitive cell lines - Abexinostat induced CSC differentiation

-

High-dose sensitive cell lines - No significant effect on CSC population

This research also identified the long noncoding RNA Xist (X-inactive specific transcript) as a biomarker predicting response to HDAC inhibitors, with low Xist expression correlating with better drug response in patient-derived xenografts .

| Adverse Event | Type | Frequency |

|---|---|---|

| Thrombocytopenia | Hematological | Most frequent |

| Neutropenia | Hematological | Common |

| Anemia | Hematological | Common |

These hematological toxicities are consistent with the class effects observed with other HDAC inhibitors, reflecting the compound's impact on rapidly dividing cell populations.

Long-Term Tolerability

Despite these adverse events, the abexinostat and pazopanib combination demonstrated extended tolerability in selected patients, enabling treatment durations of several years in exceptional responders . This long-term tolerability supports the potential for prolonged treatment in patients experiencing clinical benefit.

Future Directions

The ongoing development of abexinostat hydrochloride encompasses several promising research avenues and potential applications.

Strategic Partnerships

In 2017, Xynomic Pharma entered a strategic partnership with the University of California San Francisco (UCSF) to conduct the PAX Study - a multi-national, multi-center, randomized Phase 2/3 study of pazopanib plus abexinostat versus pazopanib monotherapy in patients with locally advanced or metastatic renal cell carcinoma . This collaboration aims to expand on the encouraging results from earlier trials and generate data that could support regulatory approval.

Biomarker-Guided Patient Selection

The identification of biomarkers such as HDAC2 expression levels and kynurenine concentrations provides opportunities for more precise patient selection in future clinical trials . Additionally, Xist expression levels may help identify patients with breast cancer who are more likely to respond to abexinostat therapy . These biomarker strategies represent important steps toward personalized treatment approaches.

Novel Combination Strategies

The ability of abexinostat to epigenetically prime tumors and potentially re-sensitize them to prior therapies opens avenues for novel combination strategies . This includes combining abexinostat with immunotherapies, targeted agents, or conventional chemotherapeutics to enhance treatment efficacy and overcome resistance mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume